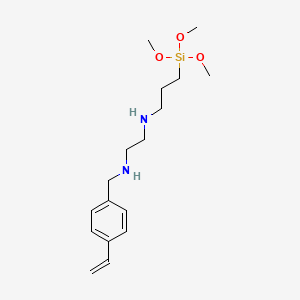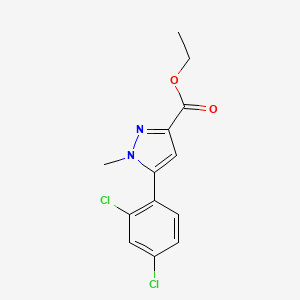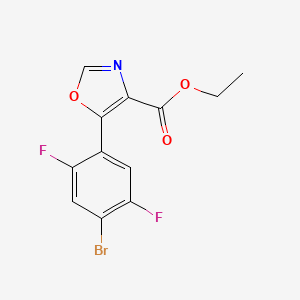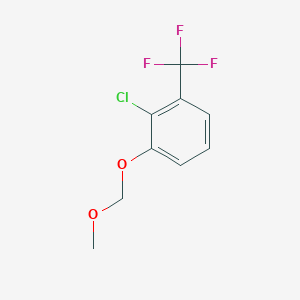
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene
Descripción general
Descripción
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene (2C1M3TFMB) is a halogenated aromatic compound that has been studied for its potential applications in a variety of scientific fields. Its unique chemical structure has allowed it to be used in synthesis, research, and experiments in the lab.
Aplicaciones Científicas De Investigación
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been studied for its potential use in the synthesis of polymers and other materials. Additionally, 2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been used in the synthesis of organic compounds, such as dyes and pigments, as well as in the synthesis of metal complexes.
Mecanismo De Acción
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential mechanism of action. It has been suggested that the compound acts as an electron-withdrawing group, which can affect the reactivity of a molecule. Additionally, the compound has been studied for its ability to act as an acid-base catalyst, which can increase the rate of certain chemical reactions.
Biochemical and Physiological Effects
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential biochemical and physiological effects. It has been suggested that the compound has the potential to act as an antioxidant, which can protect cells from oxidative stress. Additionally, the compound has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for research and experimentation. Additionally, the compound is relatively stable, which makes it a good choice for long-term experiments. However, the compound is also toxic, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research into 2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene. One potential direction is to further explore its potential applications in the synthesis of pharmaceuticals, polymers, and other materials. Additionally, further research could be done to explore the compound’s potential to act as an antioxidant and its potential to inhibit the growth of certain bacteria and fungi. Finally, further research could be done to explore the compound’s potential mechanism of action and its potential toxicity.
Propiedades
IUPAC Name |
2-chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c1-14-5-15-7-4-2-3-6(8(7)10)9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQPPKYHVMSCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)

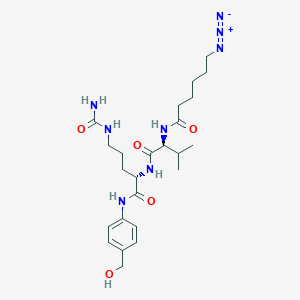

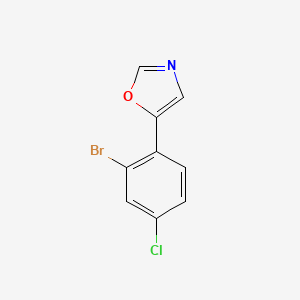

![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)
![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)
![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)
